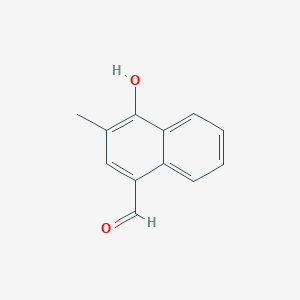
4-Hydroxy-3-methyl-1-napthaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-methyl-1-napthaldehyde is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- Antimicrobial Properties : Research has demonstrated that derivatives of naphthalene, including 4-hydroxy-3-methyl-1-naphthaldehyde, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .
- Cytotoxicity Against Cancer Cells : Recent studies have indicated that naphthalene derivatives can show selective cytotoxicity against cancer cell lines. For example, a study synthesized dihydronaphthalene derivatives that demonstrated potent activity against MCF-7 human breast cancer cells, suggesting that 4-hydroxy-3-methyl-1-naphthaldehyde could be explored for its anticancer properties .
Chemical Sensing and Molecular Switching
The compound's ability to undergo tautomeric shifts makes it suitable for applications in chemical sensing and molecular switching. The reversible nature of proton transfer in different solvents allows it to act as a molecular switch, which is crucial for developing responsive materials in sensors and electronic devices .
Dye Removal from Wastewater
Recent innovations have utilized 4-hydroxy-3-methyl-1-naphthaldehyde in creating nanocomposites for environmental applications, specifically in wastewater treatment. Modified iron oxide nanoparticles incorporating this compound have been developed as effective adsorbents for removing dyes from aqueous solutions. Studies have shown that these nanocomposites can significantly reduce dye concentrations in wastewater, highlighting their potential for industrial applications in environmental remediation .
Polymer Chemistry
Naphthalene derivatives are also being explored as intermediates in the synthesis of heat-resistant polyesters and other polymers. The incorporation of 4-hydroxy-3-methyl-1-naphthaldehyde into polymer matrices may enhance thermal stability and mechanical properties, making it valuable in materials science .
Case Studies
属性
分子式 |
C12H10O2 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
4-hydroxy-3-methylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O2/c1-8-6-9(7-13)10-4-2-3-5-11(10)12(8)14/h2-7,14H,1H3 |
InChI 键 |
UNZWSWPKLQCYHB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C(=C1)C=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













